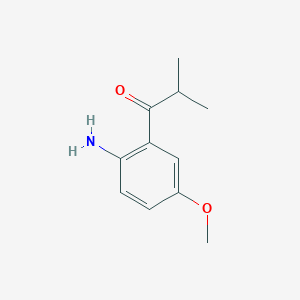![molecular formula C14H12Br2O2 B14253634 1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene CAS No. 395649-68-0](/img/structure/B14253634.png)
1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene is an organic compound with a complex structure that includes bromine, butyne, and benzene moieties
Vorbereitungsmethoden
The synthesis of 1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene typically involves the reaction of 1,4-dihydroxybenzene with 4-bromobut-2-yne in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of alkyne groups allows for cyclization reactions, which can lead to the formation of cyclic compounds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Research: It is used in the study of biological systems and interactions, particularly in the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of 1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets through its reactive bromine and alkyne groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in the modification of molecular structures and pathways. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene can be compared with similar compounds such as:
1,4-Bis(4-pyridylethynyl)benzene: This compound also contains alkyne groups and is used in materials science for its unique aggregation-induced emission properties.
4-Bromo-1-butynylbenzene: A simpler compound with a similar alkyne and bromine structure, used in organic synthesis.
1,4-Bis(benzimidazol-2-yl)benzene: Used in the synthesis of polyamides and other polymers due to its functional amino groups.
The uniqueness of this compound lies in its combination of bromine and alkyne groups, which provide versatile reactivity and potential for various applications.
Eigenschaften
CAS-Nummer |
395649-68-0 |
|---|---|
Molekularformel |
C14H12Br2O2 |
Molekulargewicht |
372.05 g/mol |
IUPAC-Name |
1,4-bis(4-bromobut-2-ynoxy)benzene |
InChI |
InChI=1S/C14H12Br2O2/c15-9-1-3-11-17-13-5-7-14(8-6-13)18-12-4-2-10-16/h5-8H,9-12H2 |
InChI-Schlüssel |
WNYSTBRFDXJUIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC#CCBr)OCC#CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
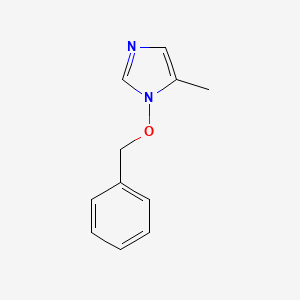
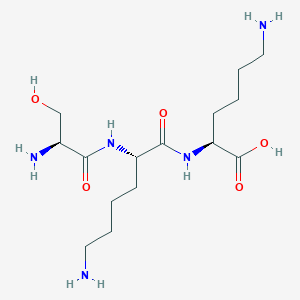
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)
![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)
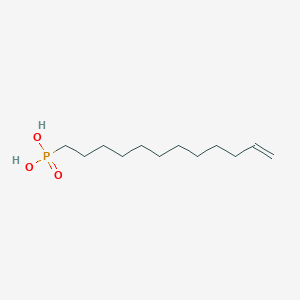
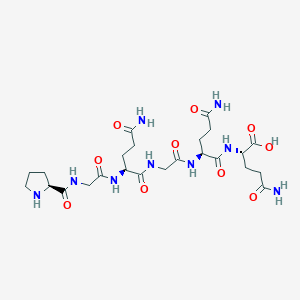
![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
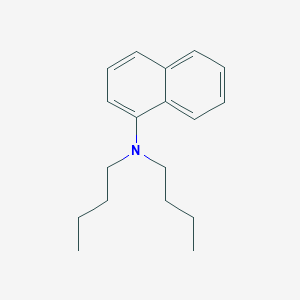
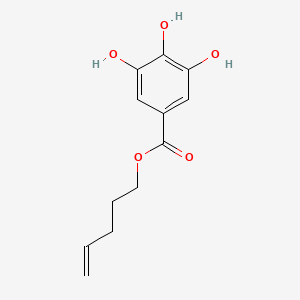
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
